molecular formula C29H27F2N7O5 B15142002 TAM&Met-IN-1

TAM&Met-IN-1

Cat. No.: B15142002
M. Wt: 591.6 g/mol
InChI Key: ILVXQVHFMCJXTE-MRXNPFEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAM&Met-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:

    Formation of the core structure: This typically involves the construction of a heterocyclic core through cyclization reactions.

    Functional group modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.

    Coupling reactions: Use of coupling agents to attach different moieties to the core structure.

Industrial Production Methods

Industrial production methods for TAM&Met-IN-1 are not publicly available. Generally, large-scale synthesis of such compounds involves optimization of reaction conditions to maximize yield and purity, followed by purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

TAM&Met-IN-1 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

TAM&Met-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

TAM&Met-IN-1 exerts its effects by inhibiting the activity of TAM and c-Met kinases. These kinases are involved in key signaling pathways that regulate cell survival, proliferation, and migration. By blocking their activity, TAM&Met-IN-1 disrupts these pathways, leading to reduced cancer cell growth and metastasis .

Properties

Molecular Formula

C29H27F2N7O5

Molecular Weight

591.6 g/mol

IUPAC Name

N-[3-fluoro-4-[[3-[[(2R)-1-hydroxypropan-2-yl]amino]-1H-pyrazolo[3,4-b]pyridin-4-yl]oxy]phenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide

InChI

InChI=1S/C29H27F2N7O5/c1-15(2)37-13-20(28(41)38(29(37)42)19-7-4-17(30)5-8-19)27(40)34-18-6-9-22(21(31)12-18)43-23-10-11-32-25-24(23)26(36-35-25)33-16(3)14-39/h4-13,15-16,39H,14H2,1-3H3,(H,34,40)(H2,32,33,35,36)/t16-/m1/s1

InChI Key

ILVXQVHFMCJXTE-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](CO)NC1=NNC2=NC=CC(=C21)OC3=C(C=C(C=C3)NC(=O)C4=CN(C(=O)N(C4=O)C5=CC=C(C=C5)F)C(C)C)F

Canonical SMILES

CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=NC=C4)NN=C5NC(C)CO)F

Origin of Product

United States

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